1-Dodecene

Description

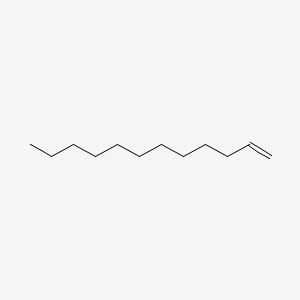

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-dodecene, a linear alpha-olefin with significant applications in various industrial and research fields. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application.

Core Physical Properties of this compound

This compound is a colorless liquid with a mild, pleasant odor.[1][2][3] It is an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄ and is classified as an alkene.[1] Its physical characteristics are crucial for its handling, application, and in the design of processes where it is used as a raw material or intermediate.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound, compiled from various reputable sources.

Table 1: General and Thermal Properties

| Property | Value | Units |

| Molecular Weight | 168.32 | g/mol |

| Boiling Point | 213 - 216 | °C |

| Melting Point | -35 | °C |

| Flash Point (Closed Cup) | 76 - 77 | °C |

| Autoignition Temperature | 255 | °C |

Table 2: Density and Optical Properties

| Property | Value | Units |

| Density (at 20°C) | 0.758 | g/mL |

| Vapor Density (air=1) | 5.8 | - |

| Refractive Index (n20/D) | 1.429 | - |

Sources:[4]

Table 3: Vapor Pressure and Solubility

| Property | Value | Units |

| Vapor Pressure (at 20°C) | 0.2 | mmHg |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | - |

Experimental Protocols for Determining Physical Properties

The following sections detail the methodologies for measuring the key physical properties of this compound, based on standard testing procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and accurate method for determining the boiling point of volatile organic liquids like this compound is through distillation.[8][9]

Methodology (Simple Distillation): [8]

-

Apparatus Setup: A distillation flask is filled with a measured volume of this compound (a minimum of 5 mL is recommended).[8] A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Data Collection: The temperature is recorded when the first drop of distillate is collected. The temperature is continuously monitored, and the highest steady temperature observed during the distillation is recorded as the boiling point.[8]

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For substances like this compound that are liquid at room temperature, this property is determined by cooling the liquid until it solidifies.

Methodology (Cooling Curve):

-

Sample Preparation: A small amount of liquid this compound is placed in a capillary tube.[10]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a cooling bath.[10]

-

Cooling and Observation: The bath is cooled slowly, and the temperature is recorded at regular intervals.

-

Melting Point Determination: The temperature at which the first crystals appear is noted. The melting point range is the span between the temperature at which the first crystal appears and the temperature at which the entire sample becomes solid.[10] For pure compounds, this range is typically narrow.[10][11]

Determination of Density

Density is the mass of a substance per unit volume.[12] It is a fundamental physical property used for material identification and quality control.[12]

Methodology (Graduated Cylinder and Balance): [13][14]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is determined using an electronic balance.[13]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The mass of the graduated cylinder containing the this compound is measured.

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[16][17] For liquids like this compound, kinematic viscosity is often determined.

Methodology (Capillary Viscometer): [18]

-

Apparatus: A calibrated capillary viscometer is used.

-

Procedure: A specific volume of this compound is introduced into the viscometer, which is then placed in a constant temperature bath.

-

Measurement: The time it takes for the liquid to flow between two marked points on the capillary under gravity is measured.[18]

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[19] It is a characteristic property that can be used to identify a substance and assess its purity.[19]

Methodology (Abbe Refractometer):

-

Apparatus: An Abbe refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is then read from the scale.

-

Temperature Control: The temperature of the prisms is controlled, as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[20]

Methodology (Pensky-Martens Closed Cup Tester): [20][21]

-

Apparatus: A Pensky-Martens closed-cup apparatus is used.

-

Procedure: The sample cup is filled with this compound to the specified level. The cup is heated at a slow, constant rate.

-

Ignition Test: A small flame is periodically passed over the opening in the cup lid.

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[20]

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[22]

Methodology (ASTM E659): [23][24]

-

Apparatus: A uniformly heated flask is placed in a temperature-controlled furnace.

-

Procedure: A small, measured amount of this compound is injected into the heated flask.[24]

-

Observation: The flask is observed for ignition.

-

Autoignition Temperature Determination: The test is repeated at different flask temperatures until the lowest temperature at which ignition occurs is determined.[23]

Mandatory Visualizations

The following diagram illustrates a typical quality control workflow for the production of this compound, a key alpha-olefin.

Caption: Quality Control Workflow for this compound Production.

This guide provides essential information on the physical properties of this compound and the standard methods for their determination, offering a valuable resource for professionals in scientific research and development.

References

- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound = 99.0 GC 112-41-4 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. homesciencetools.com [homesciencetools.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. gazi.edu.tr [gazi.edu.tr]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 20. aidic.it [aidic.it]

- 21. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]

- 22. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 23. aidic.it [aidic.it]

- 24. cetjournal.it [cetjournal.it]

Thermodynamic Properties of 1-Dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene, an alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the chemical industry, primarily used in the production of detergents, lubricants, and surfactants.[1] Its thermodynamic properties are fundamental to understanding its behavior in chemical processes, ensuring safety during handling and storage, and for the design and optimization of reaction and separation processes. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molar Mass | 168.32 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Mild, pleasant | [1][2] |

| Density | 0.758 g/mL at 20 °C | [3] |

| Boiling Point | 213.8 °C (415 °F) at 760 mmHg | [1][4] |

| Melting Point | -35.2 °C (-31.4 °F) | [1][4] |

| Flash Point | 77 °C (171 °F) | [1] |

| Autoignition Temperature | 255 °C (491 °F) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl ether, and acetone | [1][2] |

| Refractive Index | 1.4300 at 20 °C | [2] |

| Viscosity | 1.72 sq mm/s at 20 °C | [2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Enthalpy of Formation (liquid) | -229.9 ± 1.8 kJ/mol | [5] |

| Standard Enthalpy of Combustion (liquid) | -7899.4 ± 1.6 kJ/mol | [5] |

| Heat of Vaporization | 46.5 kJ/mol at boiling point | [2] |

| Liquid Heat Capacity | See Table 3 | [6] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |

| Critical Temperature | 385.5 °C (726 °F) | [7] |

| Critical Pressure | 1.83 MPa | [7] |

Table 3: Temperature-Dependent Liquid Heat Capacity of this compound

| Temperature (°F) | Heat Capacity (BTU/lb-°F) |

| 85 | 0.465 |

| 90 | 0.476 |

| 95 | 0.486 |

| 100 | 0.497 |

| 105 | 0.507 |

| 110 | 0.517 |

| 115 | 0.528 |

| 120 | 0.538 |

| 125 | 0.549 |

| 130 | 0.559 |

| 135 | 0.570 |

| 140 | 0.580 |

| 145 | 0.590 |

| 150 | 0.601 |

| Data sourced from CAMEO Chemicals[6] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a variety of established experimental techniques. The following sections outline the general methodologies for measuring key parameters.

Vapor Pressure Measurement

The vapor pressure of a liquid can be determined using static or dynamic methods.

-

Static Method: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device. The container is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature. This process is repeated at various temperatures to obtain the vapor pressure curve.

-

Ebulliometry (Boiling Point Method): This dynamic method involves measuring the boiling point of this compound at different externally applied pressures. The vapor pressure is equal to the external pressure at the boiling point. By varying the pressure, a set of corresponding boiling temperatures is obtained, which defines the vapor pressure curve.

Calorimetry for Heat Capacity

The heat capacity of liquid this compound is typically measured using a calorimeter.

-

Adiabatic Calorimetry: A known mass of this compound is placed in a calorimeter, which is thermally isolated from its surroundings. A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is then calculated from the energy input and the temperature change.

-

Differential Scanning Calorimetry (DSC): In this technique, the heat flow to the sample and a reference material is measured as a function of temperature. The difference in heat flow required to increase the temperature of the sample and the reference by the same amount provides the heat capacity of the sample.

Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter.

-

A weighed sample of this compound is placed in a sealed container (the "bomb") which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. From the temperature change and the known heat capacity of the calorimeter system, the enthalpy of combustion can be calculated.

Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure data.

-

Direct Calorimetric Measurement: A known amount of this compound is vaporized at a constant temperature and pressure, and the heat required for this phase change is measured directly using a calorimeter.

-

Indirect Calculation via Clausius-Clapeyron Equation: The enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature. This relationship is described by the Clausius-Clapeyron equation.

Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid such as this compound.

Caption: Experimental workflow for determining thermodynamic properties of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

1-Dodecene CAS number and IUPAC name

An In-Depth Technical Guide to 1-Dodecene

Core Substance Identification

CAS Number: 112-41-4[1][2][3][4][5][6]

IUPAC Name: dodec-1-ene[1][2][4][5]

Introduction

This compound is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1][4] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[2][4] This positioning of the double bond enhances its chemical reactivity, making it a valuable intermediate in the chemical industry.[2] It is a colorless liquid with a mild odor and is insoluble in water.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key experimental protocols, and applications relevant to research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1][2][4][5] |

| Molecular Weight | 168.32 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, pleasant | [1][2] |

Thermodynamic Properties

| Property | Value | Source |

| Melting Point | -35.2 °C | [2] |

| Boiling Point | 213.8 °C | [2] |

| Flash Point | 77 °C (171 °F) | [2] |

| Autoignition Temperature | 255 °C (491 °F) | [7] |

| Vapor Pressure | 0.2 mmHg @ 20 °C | [7] |

| Density | 0.758 g/mL @ 20 °C | [7] |

Solubility and Partition Coefficients

| Property | Value | Source |

| Solubility in water | Insoluble | [1][2] |

| Solubility in organic solvents | Soluble in ethanol, ethyl ether, acetone | [1][2] |

| logP (Octanol/Water Partition Coefficient) | 6.1 | [1] |

Synthesis and Manufacturing

Commercially, this compound is primarily produced through the oligomerization of ethylene.[2][4] Several processes are employed:

-

Shell Higher Olefin Process (SHOP): This method uses a nickel catalyst to oligomerize ethylene.[2][4]

-

Gulf and Ethyl Corporation Processes: These processes utilize triethylaluminium as a catalyst.[2][4] The mechanism involves the insertion of ethylene into an aluminum-alkyl bond, followed by beta-hydride elimination to yield the alpha-olefin.[2][4]

Experimental Protocols

Hydroformylation of this compound to Tridecanal

This process, also known as oxo synthesis, is a key industrial reaction for the production of aldehydes from alkenes. Tridecanal is a valuable intermediate in the manufacturing of detergents and plasticizers.

Objective: To synthesize n-tridecanal from this compound via hydroformylation.

Materials:

-

This compound

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)[8]

-

Solvent (e.g., water)

-

High-pressure reactor

Methodology:

-

The reaction is typically carried out in a multiphase system, often a microemulsion, to enhance the solubility of the non-polar this compound in the aqueous catalyst phase.[9]

-

The rhodium precursor and the water-soluble ligand are dissolved in water to form the active catalyst complex.[8]

-

This compound, the aqueous catalyst solution, and a surfactant are charged into a high-pressure reactor.[9]

-

The reactor is pressurized with synthesis gas (CO/H₂).

-

The reaction mixture is heated to the desired temperature (e.g., 95 °C) and stirred to ensure efficient mixing.[8]

-

The reaction progress is monitored by analyzing samples for the consumption of this compound and the formation of tridecanal.

-

Upon completion, the product phase is separated from the aqueous catalyst phase, which can be recycled.[9]

Alkylation of Benzene with this compound

This Friedel-Crafts alkylation reaction produces linear alkylbenzenes (LABs), which are precursors to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents.

Objective: To synthesize linear phenyldodecanes by the alkylation of benzene with this compound.

Materials:

-

This compound

-

Benzene

-

Acid catalyst (e.g., non-zeolitic catalysts like clays, pillared clays, or clay-supported heteropolyacids)

-

Autoclave reactor

Methodology:

-

A specific molar ratio of this compound to benzene (e.g., 1:10) is used to favor monoalkylation and minimize the formation of dialkylated products.

-

The catalyst is added to the benzene in an autoclave.

-

The mixture is heated to the reaction temperature (e.g., 150 °C) with stirring (e.g., 1000 rpm).

-

This compound is then introduced into the reactor.

-

The reaction is allowed to proceed for a set duration, with samples taken periodically to monitor the conversion of this compound and the product distribution.

-

After the reaction, the catalyst is separated from the product mixture by filtration.

-

The excess benzene is removed by distillation, and the resulting linear phenyldodecane products are purified.

Applications and Relevance

This compound is a versatile chemical with a range of applications in various fields.

-

Surfactants and Detergents: As a precursor to tridecanal and linear alkylbenzenes, it is fundamental in the production of detergents and surfactants.[2]

-

Polymers: It is used as a comonomer in the production of polyethylene to modify its properties, such as density and flexibility.[3]

-

Lubricants: this compound is a feedstock for the synthesis of polyalphaolefins (PAOs), which are used as high-performance synthetic lubricants.[3]

-

Chemical Intermediate: It serves as a starting material for the synthesis of various other chemicals.[5]

Biological Relevance

While primarily an industrial chemical, this compound has been identified as a human and mammalian metabolite.[1][3] It is also found in some natural sources, such as soybeans.[1] Some studies have suggested that long-chain alkenes, including this compound, may possess antimicrobial properties.

Visualizations

Caption: Hydroformylation of this compound to n-Tridecanal.

Caption: Key Applications Derived from this compound.

References

- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 112-41-4 [thegoodscentscompany.com]

- 3. This compound | 112-41-4 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Buy this compound | 68526-58-9 [smolecule.com]

- 8. cpchem.com [cpchem.com]

- 9. qchem.com.qa [qchem.com.qa]

An In-depth Technical Guide to the Solubility of 1-Dodecene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dodecene, a key intermediate in the chemical and pharmaceutical industries. Understanding its behavior in various organic solvents is critical for process design, reaction optimization, and the formulation of drug delivery systems. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and outlines analytical methodologies for the quantification of this compound.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing solubility. As a non-polar hydrocarbon, this compound is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.

Qualitative Solubility of this compound

General observations from various sources indicate the following qualitative solubility profile for this compound:

-

Soluble in: Non-polar and weakly polar organic solvents such as hydrocarbon solvents, ethanol, diethyl ether, acetone, and petroleum ether.[1][2][3]

-

Insoluble in: Highly polar solvents, most notably water.[1][2][3]

While this provides a general guideline, quantitative data is essential for precise applications.

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in readily available literature. However, specific studies on liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE) provide valuable insights into its behavior in certain binary systems.

One study investigated the ternary system of this compound, 1,2-dodecene oxide, and methanol at 0.5°C, providing data on the mutual solubility of this compound and methanol.[4] Another study focused on the vapor-liquid equilibrium of binary systems of n-dodecane with propan-1-ol, butan-1-ol, and 2-methylpropan-1-ol at 40 kPa, which can offer approximations for the behavior of this compound due to structural similarities.[5]

The following table summarizes the available quantitative solubility data. It is important to note that this data is limited, and further experimental determination is recommended for specific applications.

| Solvent | Temperature (°C) | Pressure (kPa) | Solubility of this compound (Weight %) | System Type |

| Methanol | 0.5 | Ambient | Data available in ternary system with 1,2-dodecene oxide | Liquid-Liquid Equilibrium |

Note: The data for methanol is derived from a ternary system and represents the composition of the raffinate and extract layers. For precise binary solubility, referring to the original study is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis using gas chromatography (GC).

Materials and Apparatus

-

This compound: High purity (≥99%)

-

Solvent: High purity, analytical grade

-

Glass Vials: With PTFE-lined screw caps

-

Thermostatic Shaker Bath: Capable of maintaining a constant temperature (±0.1°C)

-

Analytical Balance: Accurate to ±0.0001 g

-

Syringes and Filters: For sample withdrawal

-

Gas Chromatograph (GC): With a Flame Ionization Detector (FID)

-

Volumetric Flasks and Pipettes: For standard preparation

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of the organic solvent into several glass vials.

-

Add an excess amount of this compound to each vial. The presence of a separate this compound phase after equilibration is necessary to ensure saturation.

-

Tightly cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure thorough mixing and attainment of equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow for complete phase separation.

-

Carefully withdraw an aliquot from the solvent-rich phase using a syringe. Avoid disturbing the interface or any undissolved this compound.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial to remove any micro-droplets of the undissolved phase.

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of a suitable solvent (e.g., the same solvent used in the experiment) to a concentration within the calibration range of the analytical method.

-

Analytical Methodology for Quantification

Gas chromatography is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC) Method

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector. A split injection is typically used to prevent column overloading.

-

Temperatures:

-

Injector: 250°C

-

Detector: 280°C

-

Oven: A temperature program should be optimized to achieve good separation of this compound from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

Injection Volume: 1 µL.

Calibration

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Inject each standard into the GC and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

The concentration of this compound in the experimental samples can then be determined by interpolating their peak areas on the calibration curve.

Logical Relationships in Solubility Determination

The determination of solubility involves a series of interconnected steps, from sample preparation to final calculation. The following diagram illustrates the logical flow of this process.

Caption: Logical flow of a solubility determination experiment.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates good solubility in non-polar solvents, there is a clear need for more comprehensive quantitative data to support advanced research and development activities. The methodologies outlined herein provide a robust framework for generating such data in a reliable and reproducible manner. For professionals in drug development, accurate solubility data is paramount for tasks such as solvent screening for synthesis and purification, as well as for the design of lipid-based and other non-aqueous formulations.

References

An In-depth Technical Guide to the Health and Safety Hazards of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄. It serves as a versatile intermediate in the chemical industry, finding applications in the synthesis of surfactants, plasticizers, lubricants, and polymers. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling, accurate risk assessment, and the development of appropriate safety protocols. This guide provides an in-depth technical overview of the health and safety hazards associated with this compound, incorporating quantitative toxicological data, detailed experimental methodologies, and a visualization of its biological interactions.

Health Hazard Information

This compound is generally considered to have low acute toxicity. However, it can pose health risks through various routes of exposure, including inhalation, ingestion, and skin or eye contact. The primary hazards are related to its irritant properties and the potential for aspiration into the lungs.

Acute Toxicity

Acute toxicity studies indicate a low order of toxicity for this compound following oral and dermal exposure.

Irritation and Sensitization

This compound is considered to be a mild skin and eye irritant.[1][2] Prolonged or repeated skin contact may lead to defatting of the skin, resulting in dryness and cracking.[3][4] It is not classified as a skin sensitizer.

Aspiration Hazard

A significant health concern associated with this compound is its aspiration hazard.[3][4] If the liquid is swallowed and then enters the lungs, it can cause severe lung damage, including chemical pneumonitis.[3][4]

Repeated Dose Toxicity

Subchronic oral toxicity studies in rodents have been conducted. In a 90-day study, no adverse effects were observed at the highest dose tested.

Genotoxicity

Standard in vitro genotoxicity assays have been performed to assess the mutagenic potential of this compound.

Carcinogenicity and Reproductive Toxicity

There is no evidence to suggest that this compound is carcinogenic.[5] A reproductive/developmental toxicity screening test did not show any adverse effects on fertility or development.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Acute Oral) | Rat | Oral | > 10,000 mg/kg bw | [5] |

| LD₅₀ (Acute Dermal) | Rabbit | Dermal | > 2,446 mg/kg bw | [6] |

| LC₅₀ (Acute Inhalation) | Rat | Inhalation | > 3.8 mg/L (7 hours) | [6] |

Table 1: Acute Toxicity of this compound

| Endpoint | Result | Reference |

| Skin Irritation | Mild Irritant | [1][2] |

| Eye Irritation | Mild Irritant | [1][2] |

| Skin Sensitization | Not a sensitizer | [5] |

Table 2: Irritation and Sensitization Potential of this compound

| Assay | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Negative | [5] |

| In vitro Mammalian Chromosomal Aberration Test | Negative | [5] |

Table 3: Genotoxicity of this compound

| Study Type | Species | NOAEL | Reference |

| 90-Day Repeated Oral Dose | Rat | 1,000 mg/kg bw/day | [5] |

| Reproduction/Developmental Toxicity Screening | Rat | 1,000 mg/kg bw/day | [5] |

Table 4: Repeated Dose and Reproductive Toxicity of this compound

Experimental Protocols

The toxicological data presented above are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experiments.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[1][7]

-

Test Animals: Typically, young adult rats of a single sex (females are preferred as they are generally slightly more sensitive) are used.[1]

-

Procedure: The test substance is administered in a single dose by gavage to a group of fasted animals.[7] A series of dose groups are used with the aim of identifying a dose that causes mortality in 50% of the animals (LD₅₀).[1]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1] A gross necropsy of all animals is performed at the end of the study.[7]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential adverse effects of a short-term dermal exposure to a substance.[8][9]

-

Test Animals: Young adult rats, rabbits, or guinea pigs are used.[5]

-

Procedure: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) for 24 hours.[5]

-

Observations: Animals are observed for mortality and signs of toxicity for 14 days.[10] Body weights are recorded weekly, and a gross necropsy is performed on all animals.[10]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This method evaluates the potential of a substance to cause skin irritation or corrosion.[11][12]

-

Test Animals: The albino rabbit is the preferred species.[12]

-

Procedure: A single dose of the test substance is applied to a small area of shaved skin.[12] The treated area is covered with a gauze patch for 4 hours.[4]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The severity of the reactions is scored according to a standardized grading system.[4]

OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[13][14][15]

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model that mimics the properties of the human epidermis is used.[14][15]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[14] After a defined exposure period, the chemical is removed, and the tissue is incubated.[15]

-

Endpoint: Cell viability is measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14][15]

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This is a widely used in vitro test to detect gene mutations induced by chemical substances.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A significant, dose-related increase in the number of revertants indicates mutagenic potential.

Biological Interaction and Potential Mechanism of Toxicity

While specific intracellular signaling pathways for this compound have not been extensively elucidated in publicly available literature, a logical framework for its biological interactions can be proposed based on its physicochemical properties and the known metabolism of similar long-chain alpha-olefins.

The primary interaction of this compound with biological systems is expected to be at the cellular membrane level due to its lipophilic nature. Its irritant effects are likely a consequence of its ability to dissolve and disrupt the lipid components of the skin and mucous membranes, leading to a loss of barrier function and subsequent inflammation.

Metabolically, long-chain alpha-olefins can be oxidized by hepatic microsomal enzymes, such as cytochrome P450, to form an epoxide intermediate.[16] This epoxide can then be hydrolyzed by epoxide hydrolase to a diol.[16] While this is a detoxification pathway, epoxide intermediates can be reactive and have the potential to bind to cellular macromolecules, which is a mechanism of toxicity for some chemicals. However, for alpha-olefins, this hydrolysis is generally rapid, suggesting a low potential for systemic toxicity via this route.[16]

Fire and Flammability Hazards

This compound is a combustible liquid. It has a flash point of approximately 77°C. Vapors may form explosive mixtures with air, and can travel to a source of ignition and flash back.

| Property | Value |

| Flash Point | 77 °C (171 °F) |

| Autoignition Temperature | 255 °C (491 °F) |

| Flammability Limits in Air (% by volume) | Lower: 0.6%, Upper: 5.4% |

Table 5: Flammability Data for this compound

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ground and bond containers when transferring material to prevent static electricity.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

Spill: Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.

-

Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water spray can be used to cool fire-exposed containers.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound possesses a generally low order of acute toxicity. The primary health concerns are its potential for mild skin and eye irritation and, most significantly, the risk of aspiration pneumonitis if ingested and it enters the lungs. It is not considered to be a skin sensitizer, mutagen, or carcinogen based on available data. Safe handling practices, including the use of appropriate personal protective equipment and adequate ventilation, are essential to minimize exposure and mitigate risks. A thorough understanding of its flammability characteristics is also crucial for preventing fire hazards in the laboratory and industrial settings. For professionals in research and drug development, adherence to these safety guidelines is critical for maintaining a safe working environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 6. download.basf.com [download.basf.com]

- 7. bemsreports.org [bemsreports.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. senzagen.com [senzagen.com]

- 15. oecd.org [oecd.org]

- 16. The subchronic toxicity of higher olefins in Han Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

1-Dodecene material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Dodecene

Introduction

This compound (C12H24) is a linear alpha-olefin used as a chemical intermediate in the synthesis of a variety of products, including lubricants, surfactants, flavorings, perfumes, resins, and dyes.[1][2] As a key building block in many industrial and research applications, a thorough understanding of its safety profile is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive summary of the Material Safety Data Sheet (MSDS), also known as the Safety Data Sheet (SDS), for this compound, with a focus on its physicochemical properties, hazards, handling procedures, and toxicological profile.

Physical and Chemical Properties

This compound is a clear, colorless liquid characterized by a mild, pleasant odor.[2][3][4] It is insoluble in water but soluble in organic solvents such as ethanol, ether, acetone, and petroleum ether.[1][2]

| Property | Value |

| Molecular Formula | C12H24[1][5] |

| Molecular Weight | 168.32 g/mol [2] |

| Boiling Point | 213-216 °C[1] |

| Melting Point | -35 °C[1][6] |

| Density / Specific Gravity | 0.758 g/mL at 20 °C[1] |

| Vapor Pressure | 0.2 mm Hg at 20 °C[1] |

| Vapor Density | 5.81 (Air = 1)[1][2] |

| Refractive Index | n20/D 1.429[1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone.[1][2] |

| Appearance | Colorless liquid[1] |

| Odor | Mild, pleasant[1][3] |

Toxicological Information

This compound exhibits low acute toxicity. However, it poses a significant aspiration hazard; if swallowed, the substance can enter the airways and may be fatal.[7][8]

| Endpoint | Value | Species | Route |

| LD50 | > 10,000 mg/kg[8] | Rat | Oral |

| LD50 | > 10,000 mg/kg[5] | Rat | Dermal |

| LDLo | 10,000 mg/kg[5] | Mouse | - |

| LC50 | > 2,100 mg/m³/4h[2] | Rat | Inhalation |

Key Health Effects:

-

Aspiration Hazard : May be fatal if swallowed and enters airways.[7][8] Do NOT induce vomiting if ingested.[3][4]

-

Skin Irritation : May cause mild skin irritation.[5] Prolonged contact can lead to defatting of the skin, causing dryness or cracking.[6][7]

-

Eye Irritation : May cause eye irritation.[5]

-

Inhalation : No significant inhalation hazard is expected at ambient temperatures, but vapors may cause irritation or narcotic effects at high concentrations.[2][3][9]

-

Carcinogenicity & Mutagenicity : Not classified as a carcinogen.[8] Tests on bacterial or mammalian cell cultures did not show mutagenic effects.[8]

-

Reproductive Toxicity : Animal testing showed no effects on fertility.[8]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[5] Vapors are heavier than air and may travel to an ignition source and flash back.[4][9]

| Parameter | Value |

| Flash Point | 76-77 °C (Closed Cup)[1][6][7] |

| Autoignition Temperature | 225-255 °C[2][6] |

| Explosive Limits (V/V) | Lower: 0.6% / Upper: 5.4%[1][8] |

| Suitable Extinguishing Media | Foam, dry chemical, carbon dioxide (CO2), water spray, or fog.[3][4][5] |

| Hazardous Decomposition | Irritating fumes and organic acid vapors may form during combustion.[5] |

Experimental Protocols

The data presented in Safety Data Sheets are summaries of experimental results. The detailed, step-by-step protocols for these studies are not typically included. However, some SDS documents reference the standardized guidelines under which the tests were performed. For this compound, the following methodologies have been cited:

-